Buturon Herbicide: A Technical Guide to Its Mechanism of Action on Grassy Weeds
Buturon Herbicide: A Technical Guide to Its Mechanism of Action on Grassy Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties of Buturon
Buturon is a colorless, crystalline solid with the chemical formula C₁₂H₁₃ClN₂O. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Molar Mass | 236.70 g/mol |
| CAS Number | 3766-60-7 |
| Appearance | Colorless crystalline solid |
| Melting Point | 145 °C |
| Water Solubility | 30 mg/L |
| Vapor Pressure | 0.01 mPa |
| HRAC Classification | Group C2 (Global) / Group 5 (Numeric) |
Core Mechanism of Action: Inhibition of Photosystem II
The primary target of Buturon, like other phenylurea herbicides, is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Buturon disrupts the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death.
The Photosynthetic Electron Transport Chain
Photosynthesis in plants involves two photosystems, PSII and PSI, which work in series to convert light energy into chemical energy in the form of ATP and NADPH. This process is driven by a flow of electrons through a series of protein complexes within the thylakoid membrane.
Inhibition at the QB Binding Site
Buturon acts as a potent inhibitor of electron transport at the QB binding site on the D1 protein, a core component of the PSII reaction center. The D1 protein facilitates the transfer of electrons from a primary quinone acceptor, QA, to a secondary quinone acceptor, plastoquinone (QB). Buturon competitively binds to the QB binding niche on the D1 protein, displacing the native plastoquinone molecule.
This binding event effectively blocks the flow of electrons from QA to QB, halting the linear electron transport chain. The blockage of electron flow has two major consequences:
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Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow to PSI halts the production of NADPH. Without these energy-rich molecules, the plant cannot fix CO₂ and produce the carbohydrates necessary for growth and survival.
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Formation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of QA and the accumulation of highly energetic chlorophyll molecules (triplet chlorophyll). These molecules can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ROS are highly damaging to cellular components, causing lipid peroxidation of membranes, protein denaturation, and nucleic acid damage. This leads to the rapid degradation of cell structure and function, manifesting as chlorosis, necrosis, and ultimately, plant death.
Data Presentation
While specific quantitative data for Buturon's efficacy on grassy weeds is scarce in the available literature, Table 2 presents typical ranges for effective dose (ED) values for other phenylurea herbicides against grassy weeds, which can serve as a proxy for understanding the expected potency of Buturon.
| Herbicide | Weed Species | ED₅₀ (g/ha) | Reference |
| Chlorotoluron | Alopecurus myosuroides (Resistant) | 385.35 | [1] |
| Chlorotoluron | Alopecurus myosuroides (Susceptible) | 81.99 | [1] |
| Diuron | Various grassy weeds | 500 - 2000 | General Literature |
| Linuron | Various grassy weeds | 500 - 1500 | General Literature |
Note: ED₅₀ values represent the herbicide dose required to cause a 50% reduction in plant biomass.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like Buturon.
Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence
Principle: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII photochemistry. Inhibition of electron transport by Buturon leads to characteristic changes in the fluorescence induction curve (Kautsky curve or OJIP transient).
Protocol:
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Plant Material: Grow grassy weed species (e.g., Alopecurus myosuroides, Poa annua) in pots under controlled greenhouse conditions.
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Herbicide Treatment: Apply Buturon at a range of concentrations to the soil or as a foliar spray. Include an untreated control group.
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Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.
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Fluorescence Measurement: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer) to measure the fast chlorophyll fluorescence induction kinetics. The measurement involves applying a saturating pulse of light to the dark-adapted leaf.
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Data Analysis: Analyze the OJIP transient. Key parameters to evaluate include:
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F₀: Minimum fluorescence (all reaction centers open). An increase in F₀ can indicate damage to the PSII antenna complex.
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Fm: Maximum fluorescence (all reaction centers closed). A decrease in Fm can indicate photoinhibition.
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Fv/Fm = (Fm - F₀)/Fm: Maximum quantum yield of PSII. A decrease in Fv/Fm is a direct measure of PSII inhibition.
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JIP-test parameters: More detailed analysis of the OJIP curve can reveal specific sites of inhibition within the electron transport chain.
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Measurement of Electron Transport Rate in Isolated Thylakoids
Principle: The rate of electron transport in isolated chloroplasts or thylakoids can be measured spectrophotometrically using artificial electron acceptors (Hill reagents) that change color upon reduction.
Protocol:
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Isolation of Thylakoids:
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Homogenize fresh leaves of a grassy weed in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES).
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Filter the homogenate through several layers of cheesecloth to remove large debris.
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Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
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Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.
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Centrifuge at a higher speed to pellet the thylakoids and wash them with the isolation buffer.
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Oxygen Evolution Measurement:
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Resuspend the isolated thylakoids in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide).
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Add varying concentrations of Buturon to the thylakoid suspension.
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Illuminate the suspension with a saturating light source.
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Measure the rate of oxygen evolution using a Clark-type oxygen electrode. Inhibition of PSII will result in a decreased rate of oxygen evolution.
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Spectrophotometric Measurement:
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Use an artificial electron acceptor like DCPIP, which is blue in its oxidized state and colorless when reduced.
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Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time upon illumination. The rate of DCPIP reduction is proportional to the rate of electron transport.
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Data Analysis:
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Plot the rate of electron transport (or oxygen evolution) as a function of Buturon concentration.
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Determine the IC₅₀ value, which is the concentration of Buturon required to inhibit the electron transport rate by 50%.
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Conclusion
Buturon is a phenylurea herbicide that effectively controls grassy weeds by inhibiting photosynthetic electron transport in Photosystem II. Its specific binding to the QB site on the D1 protein disrupts the synthesis of ATP and NADPH and leads to the production of cytotoxic reactive oxygen species. While specific quantitative data on Buturon's efficacy against various grassy weed species is limited in the public domain, the well-established mechanism of action for phenylurea herbicides provides a strong framework for understanding its herbicidal properties. The experimental protocols outlined in this guide offer robust methods for further investigation into the precise interactions and efficacy of Buturon and other PSII-inhibiting herbicides. Further research to generate specific dose-response data for Buturon on key grassy weed species would be invaluable for optimizing its use and managing the potential for herbicide resistance.
